molecular formula C18H20N2O2 B5794458 2-(benzoylamino)-N,N-diethylbenzamide CAS No. 5271-81-8

2-(benzoylamino)-N,N-diethylbenzamide

Cat. No.: B5794458
CAS No.: 5271-81-8
M. Wt: 296.4 g/mol
InChI Key: HTKTXEMGKNYNMH-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N,N-diethylbenzamide is a benzamide derivative characterized by a benzoyl amino group (-NHCOC₆H₅) at the ortho position of the benzene ring and a diethylamide (-N(C₂H₅)₂) substituent.

Synthesis: The compound can be synthesized via condensation reactions involving benzoyl chloride derivatives and diethylamine-containing precursors. For example, analogous N,N-diethylbenzamide derivatives are often prepared by reacting substituted benzoyl chlorides with diethylamine under controlled conditions .

X-ray crystallography of related anthranilamide derivatives confirms planar amide linkages and intermolecular hydrogen bonding, which may stabilize the crystal lattice .

Its metabolites, such as benzoic acid and ethylamine, have been detected in rat urine, suggesting rapid hepatic processing .

Properties

IUPAC Name

2-benzamido-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-12-8-9-13-16(15)19-17(21)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKTXEMGKNYNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967160
Record name N-[2-(Diethylcarbamoyl)phenyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5271-81-8
Record name N-[2-(Diethylcarbamoyl)phenyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(benzoylamino)-N,N-diethylbenzamide with structurally and functionally related benzamide derivatives:

Compound Substituents Molecular Weight Key Properties Biological Activity References
This compound -NHCOC₆H₅ (ortho), -N(C₂H₅)₂ ~297.38 g/mol High lipophilicity due to diethylamide; metabolizes to benzoic acid and ethylamine Potential anti-inflammatory (inferred from analogs)
2-Chloro-N,N-diethylbenzamide -Cl (ortho), -N(C₂H₅)₂ 225.72 g/mol Enhanced electrophilicity from Cl; used in pesticide synthesis Insecticidal
N-Benzoylanthranilic Acid -NHCOC₆H₅ (ortho), -COOH (meta) 241.24 g/mol Water solubility from carboxylate; forms stable salts Anti-inflammatory, analgesic
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide -NO₂ (para), -N(C₂H₅)₂-CH₂CH₂- 293.35 g/mol Nitro group enhances electron-deficient aromatic ring Anticancer (DNA intercalation inferred)
N-Benzoylamino-1,2,3,6-tetrahydropyridine Benzoylamino fused to tetrahydropyridine ~244.30 g/mol Rigid heterocyclic backbone; improved bioavailability Anti-inflammatory, analgesic (IC₅₀ = 10–50 μM)

Structural and Functional Differences

  • Substituent Effects: The diethylamide group in this compound enhances lipophilicity compared to carboxylate-containing analogs like N-benzoylanthranilic acid, which improves membrane permeability but reduces aqueous solubility . Electron-Withdrawing Groups: The nitro group in N-[2-(diethylamino)ethyl]-4-nitrobenzamide increases electrophilicity, enabling interactions with biological nucleophiles (e.g., DNA), a feature absent in the parent compound .
  • Metabolic Pathways: Unlike 2-chloro-N,N-diethylbenzamide, which may form chlorinated metabolites, this compound undergoes hydrolysis to yield benign metabolites like benzoic acid and ethylamine, suggesting a safer toxicological profile .

Pharmacological Comparisons

  • Anti-Inflammatory Activity: N-Benzoylamino-1,2,3,6-tetrahydropyridine analogs show potent anti-inflammatory effects (IC₅₀ = 10–50 μM) by inhibiting cyclooxygenase-2 (COX-2), a mechanism likely shared by this compound due to structural similarities . In contrast, N-benzoylanthranilic acid derivatives exhibit dual COX/lipoxygenase inhibition, broadening their anti-inflammatory utility .
  • Insecticidal Activity: 2-Chloro-N,N-diethylbenzamide is a precursor in neonicotinoid insecticides, whereas the benzoylamino analog’s bioactivity remains underexplored but may target acetylcholinesterase based on its amide backbone .

Q & A

Q. What are the key structural features of 2-(benzoylamino)-N,N-diethylbenzamide that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by its benzamide core, substituted with a benzoylamino group at position 2 and diethylamino groups on the terminal amide. The electron-withdrawing benzoyl group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks, while the diethylamino groups introduce steric hindrance and modulate solubility. These features are critical in designing reactions such as acylations or substitutions .

Q. What standard analytical techniques are recommended for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are essential for confirming molecular weight and structural integrity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). Purity should be assessed via HPLC with UV detection, particularly for detecting byproducts from incomplete substitutions or oxidation .

Q. How can researchers mitigate environmental and safety risks during the synthesis of this compound?

Use fume hoods and personal protective equipment (PPE) to handle volatile reagents (e.g., benzoyl chloride). Waste containing aromatic amines or halogenated byproducts must be segregated and treated by licensed facilities to prevent contamination. Adhere to protocols for neutralizing acidic/basic residues before disposal .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of N-alkylation in this compound derivatives?

Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates and selectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–25°C) can direct alkylation to the less hindered diethylamino group. Monitor progress via TLC or in-situ FTIR to minimize over-alkylation .

Q. How can computational methods predict the biological activity of this compound analogs?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential, while molecular docking evaluates binding affinities to target proteins (e.g., enzymes or receptors). Hybrid functionals like B3LYP, validated for thermochemical accuracy, are recommended for modeling .

Q. What experimental design principles address discrepancies in reported bioactivity data for this compound derivatives?

Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding kinetics. Cross-validate results with structural analogs to isolate substituent-specific effects .

Q. How can reaction pathways be elucidated for unexpected byproducts in this compound synthesis?

Conduct kinetic studies with quenched aliquots analyzed via LC-MS to identify intermediates. Isotopic labeling (e.g., ¹⁵N in amines) traces atom migration. Computational reaction trajectory simulations (e.g., using Gaussian) can model transition states and predict side reactions .

Q. What role do solvent effects play in the crystallization of this compound for X-ray diffraction studies?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may co-crystallize with the compound. Gradual solvent evaporation in mixed systems (e.g., ethanol/water) promotes lattice ordering. Annealing crystals at 50–60°C can improve diffraction quality by reducing defects .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Phase-transfer catalysis, solvent polarity screening
Bioactivity Validation Orthogonal assays (SPR, fluorescence polarization)
Computational Modeling B3LYP/DFT for electronic properties, docking studies
Crystallization Mixed-solvent evaporation, annealing

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